2-(1-Naphthylmethyl)-1,3-propanediol
Description
2-(1-Naphthylmethyl)-1,3-propanediol is a substituted 1,3-propanediol derivative featuring a naphthylmethyl group (-CH₂-C₁₀H₇) at the C2 position. Substituted 1,3-propanediols are pivotal in polymer chemistry, pharmaceuticals, and natural product synthesis due to their diol functionality and variable substituent-driven reactivity .
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C14H16O2/c15-9-11(10-16)8-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,11,15-16H,8-10H2 |
InChI Key |
LSMBUUGOVWEWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
*Calculated based on molecular formula.
Key Observations:
- Substituent Impact on Properties: Aromatic vs. Aliphatic Groups: The naphthyl group (aromatic, bulky) likely increases hydrophobicity and steric hindrance compared to aliphatic substituents like methyl or tert-butyl. This could reduce solubility in polar solvents but enhance binding in hydrophobic environments (e.g., lipid membranes) . Amino Groups: 2-Amino-2-methyl-1,3-propanediol exhibits higher reactivity due to its amine functionality, enabling applications in chelation or polymer crosslinking . Natural vs. Synthetic Derivatives: Plant-derived analogs (e.g., erythro-1,2-bis(aryl)-1,3-propanediol) often display antioxidant or bioactive properties, whereas synthetic derivatives (e.g., FTY720) are engineered for pharmaceutical efficacy .
Physicochemical Properties
- Thermal Stability: Aliphatic substituents (e.g., methyl, tert-butyl) enhance thermal stability in polymers. For instance, 2-methyl-1,3-propanediol-based polymers show resistance to degradation up to 130°C .
- Melting Points: Bulky groups like tert-butyl (mp ~44–45°C for related esters) lower melting points compared to smaller substituents . The naphthyl group may further depress melting points due to disrupted crystallinity.
- Solubility: Aromatic substituents (e.g., naphthyl, phenyl) reduce water solubility. FTY720, with a hydrophobic octylphenyl group, is formulated as a hydrochloride salt to improve bioavailability .
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